Octyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound with the molecular formula C15H24O3S and a molecular weight of 284.42 g/mol. It is commonly used as an external antibacterial agent due to its high uptake in the outermost layer of the skin and mucous membranes of the mouth and vagina.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octyl 4-methylbenzenesulfonate can be synthesized through the sulfonation of 4-methylbenzene with sulfuric acid, followed by the subsequent reaction with octanol under specific conditions such as elevated temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 4-methylbenzene with sulfur trioxide to form 4-methylbenzenesulfonic acid, which is then esterified with octanol.

Analyse Des Réactions Chimiques

Types of Reactions: Octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Common reagents include halogens and strong acids.

Major Products Formed:

Oxidation: Produces carboxylic acids and ketones.

Reduction: Results in alcohols and alkanes.

Substitution: Leads to the formation of halogenated derivatives and sulfonated products.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

Octyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with octanol in the presence of a base such as pyridine. The general procedure involves:

- Reactants: 4-methylbenzenesulfonyl chloride (55 mmol) and octanol (50 mmol).

- Conditions: The mixture is stirred at 10-20°C for approximately 3 hours.

- Workup: After the reaction, hydrochloric acid is added to the mixture, followed by extraction with chloroform. The organic layer is dried and evaporated to yield the sulfonate product as a colorless oily liquid or white solid .

Chemical Properties:

- Molecular Formula: C15H24O3S

- Molecular Weight: Approximately 288.42 g/mol

- Structure: Contains a sulfonate group attached to an octyl chain, which enhances its surfactant properties.

Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its sulfonate group allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The sulfonate can be replaced by nucleophiles such as amines or thiols.

- Deprotection Reactions: It can be used in protecting group strategies where the sulfonate group is removed under acidic conditions to yield free amines for further reactions.

Biology

In biological research, this compound has been utilized as a coformulant in plant protection products. Its surfactant properties enhance the efficacy of active ingredients by improving their dispersion and adhesion on plant surfaces . Additionally, it has been investigated for its role in biochemical pathways and as a building block for synthesizing biologically active molecules.

Medicine

This compound is being explored for its potential use in drug development. Its ability to act as a precursor for pharmaceutical compounds allows researchers to modify its structure to enhance biological activity or reduce toxicity. For instance, studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, indicating its potential as a therapeutic agent .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of ionic liquid derivatives containing 4-methylbenzenesulfonate groups as environmentally friendly corrosion inhibitors for mild steel in acidic environments. For example, two synthesized ionic liquids demonstrated maximum inhibition efficiencies of up to 97.91% at high concentrations in hydrochloric acid solutions . This application underscores the compound's significance in protecting metal surfaces from corrosion.

Surfactant Use

Due to its surfactant properties, this compound is employed in various formulations, including detergents and emulsifiers. Its ability to lower surface tension makes it suitable for applications requiring enhanced wetting and spreading characteristics.

Case Studies

Mécanisme D'action

The antibacterial action of Octyl 4-methylbenzenesulfonate is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. It targets the lipid components of the membrane, causing structural damage and compromising the integrity of the bacterial cell.

Comparaison Avec Des Composés Similaires

Dodecyl 4-methylbenzenesulfonate: A longer-chain analog with similar antibacterial properties.

Cetyl 4-methylbenzenesulfonate: Another long-chain sulfonate used in similar applications.

Uniqueness: Octyl 4-methylbenzenesulfonate stands out due to its optimal balance of hydrophobicity and antibacterial efficacy, making it particularly effective in topical applications.

Activité Biologique

Octyl 4-methylbenzenesulfonate, a compound classified under sulfonate esters, has gained attention in various fields due to its unique biological activities. This article delves into the synthesis, biological evaluation, and applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

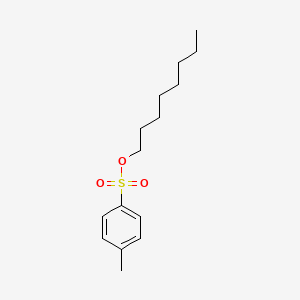

This compound is an anionic surfactant characterized by its octyl group attached to a 4-methylbenzenesulfonate moiety. The structural formula can be represented as follows:

This compound exhibits surface-active properties, making it suitable for various applications in industry and research.

Synthesis Methods

The synthesis of this compound typically involves the reaction of octanol with 4-methylbenzenesulfonyl chloride. The reaction can be summarized as:

- Reactants : Octanol + 4-Methylbenzenesulfonyl chloride

- Catalysts : Base (e.g., triethylamine)

- Conditions : Room temperature, under inert atmosphere

The reaction yields this compound along with hydrochloric acid as a by-product.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing MICs in the range of 50-100 µg/mL for these pathogens .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using different cell lines. For instance, studies on human lung carcinoma cells (A549) demonstrated that this compound induces cytotoxicity with an IC50 value of approximately 75 µg/mL. This suggests potential applications in cancer therapy, although further investigations are necessary to elucidate the underlying mechanisms .

Case Studies and Applications

- Corrosion Inhibition : this compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests revealed an inhibition efficiency exceeding 90% at optimal concentrations, attributed to the formation of a protective film on the metal surface .

- Agricultural Use : As a co-formulant in plant protection products, this compound enhances the efficacy of active ingredients by improving their solubility and penetration through plant cuticles .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Carcinoma) | 75 |

Table 3: Corrosion Inhibition Efficiency

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.01 | 90.32 |

| 0.05 | 97.91 |

Propriétés

IUPAC Name |

octyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQJBZLAANNIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344766 | |

| Record name | n-Octyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-35-4 | |

| Record name | n-Octyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.